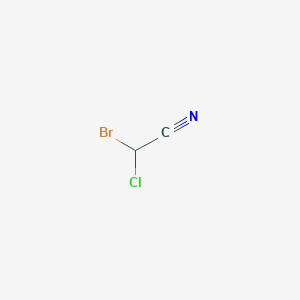

Bromochloroacetonitrile

Description

Properties

IUPAC Name |

2-bromo-2-chloroacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrClN/c3-2(4)1-5/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWPPNAUMLRKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrClN | |

| Record name | BROMOCHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19896 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021500 | |

| Record name | Bromochloroacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromochloroacetonitrile is a colorless liquid. (NTP, 1992) | |

| Record name | BROMOCHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19896 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

138-140 °C | |

| Record name | BROMOCHLOROACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (NTP, 1992) | |

| Record name | BROMOCHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19896 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.68 | |

| Record name | BROMOCHLOROACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

83463-62-1 | |

| Record name | BROMOCHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19896 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromochloroacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83463-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromochloroacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083463621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromochloroacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83463-62-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOCHLOROACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHY3J1BBQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMOCHLOROACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What is Bromochloroacetonitrile and its chemical structure

This guide provides a comprehensive overview of bromochloroacetonitrile, a significant disinfection byproduct found in drinking water. It is intended for researchers, scientists, and professionals in drug development and environmental science. The document details its chemical structure, properties, synthesis, analytical methods, and mechanism of genotoxicity, with a focus on its interaction with DNA and cellular repair pathways.

Chemical Identity and Structure

This compound, with the IUPAC name 2-bromo-2-chloroacetonitrile, is a halogenated organic compound.[1][2] It is characterized by a nitrile functional group and the presence of both bromine and chlorine atoms attached to the alpha-carbon.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

This compound is a reactive compound, often appearing as a colorless to pale yellow liquid.[3] It is slightly soluble in water and may be sensitive to light.[1] The compound reacts with steam and strong acids, which can produce hazardous vapors.[1] A summary of its key physical and chemical properties is presented in the table below. Note that there are some discrepancies in reported values across different sources.

| Property | Value | Source(s) |

| Molecular Formula | C₂HBrClN | [1][3] |

| Molecular Weight | 154.39 g/mol | [1] |

| IUPAC Name | 2-bromo-2-chloroacetonitrile | [1][2] |

| CAS Number | 83463-62-1 | [1] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 121.1 ± 20.0 °C at 760 mmHg | [2] |

| 138–140 °C | ||

| Density | 1.9 ± 0.1 g/cm³ | [2] |

| 1.68 g/cm³ | ||

| Solubility | Slightly soluble in water. Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly). | [1][2] |

| log P (Octanol/Water) | 0.28 (Calculated) | |

| SMILES | C(C#N)(Br)Cl | [3] |

| InChI | InChI=1S/C2HBrClN/c3-2(4)1-5/h2H | [3] |

Synthesis and Formation

A proposed synthesis for this compound would therefore involve the reaction of cyanoacetic acid with a stoichiometric mixture of both NBS and NCS.

Proposed Experimental Protocol for Synthesis

This protocol is adapted from the synthesis of dibromoacetonitrile and has not been optimized for this compound.

-

Reaction Setup: In a beaker, dissolve cyanoacetic acid in cold water.

-

Addition of Halogenating Agents: To the stirred solution, add a mixture of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in appropriate molar ratios. The addition should be done in portions to control the exothermic reaction.

-

Reaction and Separation: The reaction mixture will likely result in the separation of an oily layer of mixed haloacetonitriles. The reaction is typically complete within 20-30 minutes.

-

Workup: Cool the mixture in an ice bath to precipitate the succinimide byproduct. Filter the mixture and wash the collected solids with a suitable organic solvent (e.g., methylene chloride).

-

Extraction: Separate the organic layer from the filtrate. Extract the aqueous phase with additional portions of the organic solvent.

-

Purification: Combine the organic extracts and wash with a dilute sodium hydroxide solution, followed by water. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure. The resulting crude product, a mixture of haloacetonitriles, would then require purification by fractional distillation to isolate this compound.

Caption: Proposed workflow for the synthesis of this compound.

Analytical Methodologies

Several analytical methods are employed for the detection and quantification of this compound, particularly in water samples.

Gas Chromatography with Electron Capture Detection (GC-ECD)

A widely used method is EPA Method 551.1, which is designed for the analysis of halogenated compounds in drinking water.

-

Principle: This method involves the extraction of the analyte from the water sample using a suitable solvent, followed by injection into a gas chromatograph equipped with an electron capture detector (ECD), which is highly sensitive to halogenated compounds.

-

Protocol Outline:

-

Sample Preparation: A water sample is collected and preserved.

-

Extraction: The haloacetonitriles are extracted from the aqueous phase into a small volume of a water-immiscible solvent (e.g., methyl tert-butyl ether).

-

Analysis: A small volume of the extract is injected into the GC-ECD system.

-

Quantification: The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

-

-

Detection Limit: This method is highly sensitive, with a reported detection limit of 0.002 µg/L for this compound.[1]

Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the simultaneous determination of various disinfection byproducts.

-

Principle: Volatile and semi-volatile analytes in a water sample are partitioned into the headspace of a sealed vial and then adsorbed onto a coated fiber (SPME). The fiber is then transferred to the hot injector of a GC-MS, where the analytes are desorbed and analyzed.

-

Protocol Outline:

-

Sample Preparation: A water sample is placed in a headspace vial, often with the addition of salt to increase the volatility of the analytes.

-

Extraction: The SPME fiber is exposed to the headspace above the sample for a defined period to allow for the adsorption of the analytes.

-

Desorption and Analysis: The fiber is retracted and inserted into the GC injector, where the adsorbed compounds are thermally desorbed and separated on the GC column. The mass spectrometer is used for detection and confirmation of the analyte's identity.

-

Genotoxicity and Mechanism of Action

This compound is recognized for its genotoxic properties. It is a direct-acting mutagen capable of inducing DNA strand breakage and sister chromatid exchange.[4][5]

The primary mechanism of its genotoxicity involves the alkylation of DNA. Studies on haloacetonitriles have shown that they can react with the guanine moiety in DNA to form a 7-(cyanomethyl)guanine adduct.[4] This adduct formation disrupts the normal structure of DNA and can lead to mutations if not repaired.

Furthermore, research on the related compound dibromoacetonitrile (DBAN) provides insights into how these molecules may interfere with cellular DNA damage response (DDR) pathways. DBAN has been shown to inhibit the Nucleotide Excision Repair (NER) pathway, a critical mechanism for removing bulky DNA lesions.[3] This inhibition occurs by delaying the recruitment of key NER proteins to the site of damage.[3] Additionally, DBAN can suppress the phosphorylation of histone H2AX (a process that forms γ-H2AX), which is a crucial early signal for the presence of DNA double-strand breaks.[3] This suppression can hinder the cell's ability to mount an effective repair response.

Caption: Interference of Haloacetonitriles with the DNA Damage Response.

References

- 1. This compound | C2HBrClN | CID 55004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Inhibition of nucleotide excision repair and damage response signaling by dibromoacetonitrile: A novel genotoxicity mechanism of a water disinfection byproduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bromoacetonitrile | C2H2BrN | CID 11534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Bromochloroacetonitrile in Chlorinated Water: A Technical Guide to Formation Mechanisms and Analysis

Abstract

This technical guide provides an in-depth examination of the formation mechanisms of Bromochloroacetonitrile (BCAN), a nitrogenous disinfection byproduct (N-DBP) of significant toxicological concern. BCAN is formed during the chlorination of drinking water when source waters contain natural organic matter (NOM) and bromide ions. This document details the precursor compounds, elucidates the primary reaction pathways, and quantifies the influence of critical water quality parameters on BCAN formation. Furthermore, it furnishes comprehensive experimental protocols for conducting DBP formation potential studies and outlines the analytical methodologies for the precise quantification of BCAN. All technical descriptions are supplemented with structured data tables and process diagrams to facilitate understanding and application in research and water quality management.

Core Formation Mechanism of this compound

The formation of this compound (BCAN) is a multi-step process contingent on the presence of three key reactants: a chlorine-based disinfectant, bromide ions, and specific organic nitrogen precursors. The foundational reaction involves the oxidation of bromide, followed by electrophilic substitution and transformation of organic precursors.

Oxidation of Bromide

When chlorine, typically in the form of hypochlorous acid (HOCl) at near-neutral pH, is introduced into water containing bromide ions (Br⁻), it rapidly oxidizes bromide to form hypobromous acid (HOBr).[1]

HOCl + Br⁻ → HOBr + Cl⁻

This reaction is kinetically favorable and establishes a competitive halogenation environment where both HOCl and the newly formed HOBr act as halogenating agents.[2] The relative concentrations of these two species are critical in determining the speciation of the final halogenated byproducts.

Organic Precursors

While Natural Organic Matter (NOM) is broadly implicated, research has identified specific organic nitrogen compounds as potent precursors for haloacetonitriles (HANs), including BCAN. These are primarily amino acids, both free and as components of larger proteinaceous materials, which are commonly released by algae and other microorganisms in source water.[3][4]

Key identified precursors include:

-

Aromatic Amino Acids: Tyrosine, Phenylalanine, and Tryptophan have been shown to produce chlorinated and brominated acetonitrile derivatives.[5][6]

-

Other Amino Acids: Aspartic acid and valine are also recognized precursors.[4]

-

Humic and Fulvic Acids: These complex organic macromolecules, which constitute a major fraction of NOM, contain nitrogenous functional groups that can serve as reaction sites.[7]

-

Anthropogenic Precursors: Certain nitrogen-containing pharmaceuticals (e.g., sulfonamides) and agricultural chemicals can also act as precursors for N-DBPs.[8][9]

Proposed Reaction Pathways

The formation of the acetonitrile structure from amino acid precursors is a critical step. A generalized pathway involves the reaction of both HOCl and HOBr with the amino group of an amino acid to form unstable N-haloamines and N,N-dihaloamines. These intermediates subsequently undergo decomposition (decarboxylation and dehydrohalogenation) to yield nitriles. The final halogenation of the nitrile's α-carbon results in the formation of dihaloacetonitriles like BCAN.

A logical diagram illustrating this pathway is provided below.

References

- 1. Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics and mechanisms of bromine chloride reactions with bromite and chlorite ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modeling bromide effects on yields and speciation of dihaloacetonitriles formed in chlorinated drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degrading surface-water-based natural organic matter and mitigating haloacetonitrile formation during chlorination: Comparison of UV/persulfate and UV/hydrogen peroxide pre-treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 9. "Investigating Haloacetonitrile (Han) Formation Potential from Nitrogen" by Kazi Shafayet Haider [oasis.library.unlv.edu]

An In-Depth Technical Guide to the Toxicological Profile and Health Effects of Bromochloroacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromochloroacetonitrile (BCAN) is a disinfection byproduct formed during water chlorination. This technical guide provides a comprehensive overview of its toxicological profile and associated health effects, drawing from a wide range of experimental studies. BCAN is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence in humans and experimental animals.[1] However, it exhibits clear genotoxic potential, inducing mutations in bacteria, sister chromatid exchanges in mammalian cells, and DNA strand breaks.[1][2] Developmental toxicity studies in rats have revealed cardiovascular, urogenital, and skeletal malformations at maternally toxic doses.[3] The primary mechanism of BCAN toxicity appears to be the induction of oxidative stress, leading to cellular damage and activation of protective signaling pathways such as the Nrf2-ARE pathway. This document summarizes key quantitative toxicological data, details experimental methodologies from pivotal studies, and provides visualizations of relevant biological pathways and experimental workflows to support further research and risk assessment.

Physical and Chemical Properties

This compound is a colorless liquid with the chemical formula C₂HBrClN.[4] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 154.39 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 138-140 °C | --INVALID-LINK-- |

| Density | 1.68 g/cm³ | --INVALID-LINK-- |

| Solubility | Slightly soluble in water | [4] |

| Reactivity | May be sensitive to light. Reacts with steam and strong acids to produce hazardous vapors and fumes. | [4] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Following oral administration in rats, this compound is metabolized to cyanide, which is then converted to thiocyanate by the enzyme rhodanese.[1][2] Approximately 13% of a single oral dose of 116 mg/kg body weight in rats was excreted in the urine as thiocyanate within 24 hours.[1][2][5] This metabolic pathway is a key aspect of its toxicity, as the release of cyanide can contribute to cellular toxicity.

Toxicological Profile

Acute Toxicity

Quantitative data on the acute toxicity of this compound are limited. However, it is classified as "Harmful if swallowed" according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4]

| Test | Species | Route | Value | Reference |

| LD50 | Rabbit | Dermal | > 2000 mg/kg bw | [1] |

Genotoxicity

This compound has demonstrated clear genotoxic effects in a variety of in vitro assays.

| Assay | System | Result | Reference |

| Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Positive | [6] |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) Cells | Positive | [1][2] |

| DNA Strand Breaks | Human Lymphoblastoid Cells | Positive | [1][2] |

| Micronucleus Test | Mouse Bone Marrow (in vivo) | Negative | [1][2] |

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified this compound in Group 3: "Not classifiable as to its carcinogenicity to humans," based on inadequate evidence of carcinogenicity in experimental animals and no data in humans.[1] However, some studies suggest it may act as a tumor initiator. In an initiation/promotion study on female SENCAR mice, a small but statistically significant increase in the number of mice with skin tumors was observed at the highest dose.[1][2]

Tumor Initiation in SENCAR Mice

| Treatment Group | Total Dose (mg/kg bw) | Number of Mice with Tumors / Total Mice | p-value |

| Control | 0 | 9 / 105 | - |

| Intermediate Dose | - | 7 / 37 | non-significant |

| High Dose | 4800 | 8 / 37 | < 0.05 |

Reproductive and Developmental Toxicity

Developmental toxicity has been observed in Long-Evans rats following oral administration of BCAN. Effects were seen at doses that also induced maternal toxicity.

Developmental Toxicity in Long-Evans Rats [3]

| Dose (mg/kg/day) | Maternal Effects | Developmental Effects |

| 5 | - | Shorter fetal crown-rump lengths, increased frequency of cardiovascular malformations. |

| 25 | - | Reduced fetal weights, shorter fetal crown-rump lengths, increased frequency of cardiovascular malformations. |

| 45 | Reduced gestational weight gain | Elevated postimplantation loss, total litter loss, reduced fetal weights, shorter fetal crown-rump lengths, increased frequency of cardiovascular, urogenital, and skeletal malformations. |

| 65 | Reduced gestational weight gain, increased organ weights, deaths | Total litter loss, increased frequency of cardiovascular, urogenital, and skeletal malformations. |

A No-Observed-Adverse-Effect Level (NOAEL) for maternal toxicity was suggested to be 25 mg/kg/day, and a Lowest-Observed-Adverse-Effect Level (LOAEL) was 45 mg/kg/day. For developmental toxicity, a NOAEL could not be established as effects were seen at the lowest dose tested (5 mg/kg/day).

Neurotoxicity

There is a lack of specific data on the neurotoxicity of this compound. Studies on other haloacetonitriles, such as dibromoacetonitrile (DBAN), have shown limited neurobehavioral changes in rats after 6 months of exposure, suggesting that neurotoxicity may not be a primary concern for this class of compounds.[7][8] However, the potential for BCAN to induce neurotoxicity cannot be entirely ruled out without specific studies.

Mechanism of Toxicity

The primary mechanism of this compound's toxicity appears to be the induction of oxidative stress.[9][10] This is supported by the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway in human keratinocytes exposed to BCAN.[10][11]

Nrf2-ARE Signaling Pathway

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Exposure to BCAN leads to the generation of reactive oxygen species (ROS), which causes the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription and ultimately, cellular protection against oxidative damage.

Experimental Protocols

Salmonella typhimurium Reverse Mutation Assay (Ames Test)

This assay evaluates the potential of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Bacterial Strains: Salmonella typhimurium strains such as TA98 and TA100 are commonly used. These strains have mutations in the histidine operon, rendering them unable to synthesize histidine.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.

-

Procedure: A mixture of the bacterial culture, the test substance (BCAN) at various concentrations, and the S9 mix (or buffer for the non-activation condition) is added to molten top agar. This mixture is then poured over a minimal glucose agar plate.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Evaluation: A positive result is indicated by a dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.[4][12]

Sister Chromatid Exchange (SCE) Assay in Chinese Hamster Ovary (CHO) Cells

This assay detects the reciprocal exchange of DNA between sister chromatids, which can be an indicator of genotoxic damage.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured for two cell cycles in a medium containing 5-bromo-2'-deoxyuridine (BrdU). BrdU is a thymidine analog that gets incorporated into the newly synthesized DNA.

-

Exposure: During the culture period, cells are exposed to various concentrations of this compound.

-

Metaphase Arrest: A spindle inhibitor, such as colcemid, is added to the culture to arrest the cells in metaphase.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The fixed cells are then dropped onto microscope slides to prepare chromosome spreads.

-

Staining: The slides are stained using a technique (e.g., fluorescence plus Giemsa) that allows for the differential staining of the sister chromatids based on the amount of BrdU incorporated.

-

Analysis: The number of sister chromatid exchanges per metaphase is scored under a microscope. A significant, dose-dependent increase in the frequency of SCEs indicates a positive result.[13][14]

Developmental Toxicity Study in Long-Evans Rats

This study design is used to assess the potential of a substance to cause adverse effects on the developing embryo or fetus.

Methodology:

-

Animal Model: Pregnant Long-Evans rats are used. The day a vaginal plug is observed is designated as gestation day 0.

-

Dosing: this compound, dissolved in a vehicle such as tricaprylin, is administered orally to groups of pregnant rats at various dose levels (e.g., 5, 25, 45, and 65 mg/kg/day) during the period of major organogenesis (gestation days 6-18). A control group receives the vehicle only.

-

Maternal Evaluation: On gestation day 20, the dams are euthanized, and maternal parameters such as organ weights, number of corpora lutea, and uterine contents (number of implants, resorptions, and live/dead fetuses) are examined.

-

Fetal Evaluation: Live fetuses are weighed, measured (crown-rump length), and examined for external, skeletal, and soft tissue malformations. Skeletal examinations are typically performed after staining with Alizarin Red S and Alcian Blue. Soft tissue examinations are conducted using techniques like the Wilson's slicing method.

-

Data Analysis: The incidence of malformations and other developmental endpoints in the treated groups is compared to the control group.[3]

Conclusion and Future Directions

This compound exhibits a clear genotoxic profile and has the potential to cause developmental toxicity at high doses. While not classified as a human carcinogen due to insufficient evidence, its tumor-initiating activity in animal models warrants further investigation. The primary mechanism of its toxicity appears to be the induction of oxidative stress.

Future research should focus on:

-

Obtaining more comprehensive data on acute and chronic toxicity to establish clear dose-response relationships and no-effect levels.

-

Conducting in-depth neurotoxicity studies to definitively assess the risk to the nervous system.

-

Elucidating the full spectrum of signaling pathways involved in BCAN-induced toxicity beyond the Nrf2-ARE pathway.

-

Investigating the potential for BCAN to interact with other disinfection byproducts to produce synergistic or additive toxic effects.

A deeper understanding of the toxicological profile of this compound is crucial for accurately assessing the risks associated with its presence in drinking water and for developing strategies to mitigate potential human health effects.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Association of carcinoma yield with early papilloma development in SENCAR mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. This compound | C2HBrClN | CID 55004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sensitivity to two-stage carcinogenesis of SENCAR mouse skin grafted to nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurotoxicological evaluation of two disinfection by-products, bromodichloromethane and dibromoacetonitrile, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NRF2-ARE signaling is responsive to haloacetonitrile-induced oxidative stress in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uobrep.openrepository.com [uobrep.openrepository.com]

- 12. eCFR :: 40 CFR 798.5265 -- The salmonella typhimurium reverse mutation assay. [ecfr.gov]

- 13. NTP Comparative Initiation/Promotion Skin Paint Studies of B6C3F1 Mice, Swiss (CD-1(R)) Mice, and SENCAR Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. enfo.hu [enfo.hu]

Bromochloroacetonitrile: An In-Depth Technical Guide on its IARC Carcinogenicity Classification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromochloroacetonitrile (BCAN) is a disinfection byproduct found in chlorinated drinking water. The International Agency for Research on Cancer (IARC) has classified this compound in Group 3: Not classifiable as to its carcinogenicity to humans [1][2]. This classification is based on inadequate evidence of carcinogenicity in experimental animals and a lack of data in humans[1][2]. This technical guide provides a comprehensive overview of the available toxicological data for BCAN, including carcinogenicity, genotoxicity, and toxicokinetics, with a focus on the experimental protocols and quantitative data from key studies. Additionally, a potential signaling pathway associated with its cellular effects is described.

IARC Carcinogenicity Classification

The IARC has evaluated the carcinogenic potential of this compound and concluded that there is "inadequate evidence" for its carcinogenicity in experimental animals[1][2]. No epidemiological data on cancer in humans exposed to this compound were available for evaluation[1][2]. Consequently, this compound is classified as a Group 3 agent[1][2].

Carcinogenicity Studies in Experimental Animals

Limited studies on the carcinogenic potential of this compound have been conducted in mice, primarily focusing on skin and lung tumor induction.

Skin Carcinogenicity

In a skin initiation-promotion study, this compound showed weak tumor-initiating activity at the highest dose tested[1].

Table 1: Skin Tumor Initiation-Promotion Study of this compound in Female SENCAR Mice

| Treatment Group | Total Dose (mg/kg bw) | Number of Mice with Tumors / Total Mice | Statistical Significance (p-value) |

| Acetone Control | 0 | 9 / 105 | - |

| This compound (Intermediate Dose) | Not specified | 7 / 37 | Not Significant |

| This compound (High Dose) | 4800 | 8 / 37 | < 0.05 |

Data from IARC Monograph Volume 71, citing Bull et al. (1985).[1]

When applied topically to the skin of female SENCAR mice as a complete carcinogen, this compound did not produce skin tumors[1].

Lung Tumor Assay

In a screening assay for lung tumors, oral administration of this compound resulted in a statistically significant increase in the proportion of animals with lung tumors and the number of tumors per mouse[1].

Table 2: Lung Tumor Screening Assay of this compound in Female Strain A/J Mice

| Treatment Group | Dosing Regimen | Proportion of Mice with Lung Tumors | Number of Tumors per Mouse (mean) | Statistical Significance (p-value) |

| Control | Not specified | 3 / 31 | 0.1 | - |

| This compound | 10 mg/kg bw, 3 times/week for 8 weeks | 10 / 32 | 0.34 | < 0.05 |

Data from IARC Monograph Volume 71.[1]

Genotoxicity

This compound has demonstrated genotoxic activity in various in vitro and in vivo systems.

Table 3: Summary of Genotoxicity Data for this compound

| Assay | Test System | Metabolic Activation | Results |

| Gene Mutation | Salmonella typhimurium | Without | Positive |

| Chromosomal Alterations | Sister Chromatid Exchange | Without | Positive |

| Micronucleus Test | - | Negative | |

| DNA Damage | DNA Strand Breaks | - | Positive |

| DNA Damage | Pleurodeles waltl larvae | Positive |

Data from IARC Monograph Volume 71.[1]

Detailed Genotoxicity Findings

-

Bacterial Gene Mutation: this compound was found to be mutagenic in Salmonella typhimurium[1].

-

In Vitro Mammalian Cell Assays: It induced sister chromatid exchanges and DNA strand breaks in mammalian cell lines in vitro[1].

-

In Vivo Genotoxicity: In an in vivo study, this compound induced micronuclei in the erythrocytes of newt (Pleurodeles waltl) larvae after 12 days of exposure. However, it did not induce micronuclei in the bone marrow or abnormal sperm morphology in mice dosed orally for five days[1].

Toxicokinetics

Absorption, Distribution, Metabolism, and Excretion

Following oral administration to rats, a portion of this compound is metabolized and excreted in the urine.

Table 4: Urinary Excretion of Thiocyanate in Rats after a Single Oral Dose of this compound

| Dose (mg/kg bw) | Percentage of Dose Excreted as Thiocyanate in 24h |

| 116 | ~13% |

Data from IARC Monograph Volume 71.[1]

The metabolism of haloacetonitriles is thought to involve the release of cyanide, which is then metabolized by the enzyme rhodanese to thiocyanate and excreted in the urine[1].

Potential Signaling Pathway of Cellular Effects

Recent studies suggest that haloacetonitriles, including this compound, can induce oxidative stress and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway is a key cellular defense mechanism against oxidative and electrophilic insults.

Caption: Proposed Nrf2-ARE signaling pathway activated by this compound.

Experimental Protocols

Skin Initiation-Promotion Study (Bull et al., 1985)

-

Animal Model: Female SENCAR mice.

-

Initiation Phase: this compound was applied topically in six equal doses over a two-week period.

-

Promotion Phase: Following the initiation phase, 12-O-tetradecanoylphorbol 13-acetate (TPA) was repeatedly applied for 20 weeks.

-

Endpoint: The number of mice with skin tumors was recorded.

Lung Tumor Screening Assay

-

Animal Model: Female strain A/J mice.

-

Administration: this compound was administered orally.

-

Dosing Regimen: 10 mg/kg body weight, three times per week for eight weeks.

-

Endpoint: The proportion of animals with lung tumors and the number of tumors per mouse were determined.

Genotoxicity Assays

-

Salmonella typhimurium Assay (Ames Test): Standard plate incorporation or fluctuation test methods were used to assess the mutagenic potential of this compound in various Salmonella strains.

-

Sister Chromatid Exchange (SCE) Assay: The induction of SCEs was evaluated in cultured mammalian cells (e.g., Chinese hamster ovary cells) exposed to this compound.

-

Micronucleus Test: The frequency of micronucleated erythrocytes was assessed in newt larvae exposed to this compound in their aqueous environment. In mice, bone marrow cells were examined for micronuclei following oral administration.

-

DNA Strand Break Assay: The ability of this compound to induce single-strand breaks in DNA was assessed in cultured mammalian cells.

Toxicokinetics Study

-

Animal Model: Rats.

-

Administration: A single oral dose of 116 mg/kg body weight of this compound was administered.

-

Sample Collection: Urine was collected for 24 hours.

-

Analysis: The concentration of thiocyanate in the urine was determined as an indicator of cyanide metabolism.

Conclusion

The IARC classification of this compound as a Group 3 carcinogen reflects the limited and inconclusive nature of the available evidence. While some studies in mice suggest weak carcinogenic activity in skin and lungs, the evidence is not sufficient to establish a definitive link. Genotoxicity data indicate that this compound can interact with DNA and induce mutations and chromosomal damage, primarily in in vitro systems. The activation of the Nrf2-ARE pathway suggests a potential role for oxidative stress in its cellular effects. Further research, including comprehensive long-term carcinogenicity studies and in-depth mechanistic investigations, is warranted to fully elucidate the carcinogenic potential and mode of action of this compound.

References

Genotoxicity and Mutagenicity of Bromochloroacetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromochloroacetonitrile (BCAN) is a disinfection byproduct formed during water chlorination. Its potential genotoxicity and mutagenicity are of significant concern for human health and are critical considerations in the safety assessment of drinking water and in the development of pharmaceuticals where chlorination might be used during synthesis. This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity studies of BCAN, summarizing key experimental findings, detailing methodologies, and illustrating the underlying molecular mechanisms.

BCAN has demonstrated mutagenic properties in bacterial reverse mutation assays and has been shown to induce cytogenetic damage in mammalian cells in vitro, specifically through the induction of sister chromatid exchanges. Furthermore, it has been identified as a DNA-damaging agent in the comet assay. However, in vivo studies in mice have not shown evidence of micronucleus induction. The primary mechanisms of BCAN-induced genotoxicity are believed to involve direct DNA alkylation and the induction of oxidative stress, leading to the activation of cellular DNA damage response pathways. This guide presents the available data in a structured format to facilitate easy comparison and understanding, and provides detailed experimental protocols for the key assays cited.

Data Presentation: Summary of Genotoxicity and Mutagenicity Studies

The following tables summarize the key findings from genotoxicity and mutagenicity studies on this compound.

Table 1: Gene Mutation Data

| Assay | Test System | Metabolic Activation | Concentration/Dose Range | Results | Citation(s) |

| Ames Test | Salmonella typhimurium | Without | Data not available | Positive (Direct-acting mutagen) | [1] |

Note: Specific quantitative data on the number of revertant colonies at different concentrations of BCAN were not available in the reviewed literature.

Table 2: Chromosomal Aberration and Sister Chromatid Exchange Data

| Assay | Test System | Metabolic Activation | Concentration/Dose Range | Results | Citation(s) |

| Sister Chromatid Exchange (SCE) Assay | Chinese Hamster Ovary (CHO) cells | Not specified | Data not available | Positive | [1] |

| In Vivo Micronucleus Test | CD-1 Mice (Polychromatic erythrocytes) | N/A (in vivo) | Data not available | Negative | [1] |

Note: Specific quantitative data on the frequency of sister chromatid exchanges or the percentage of micronucleated polychromatic erythrocytes at different doses of BCAN were not available in the reviewed literature.

Table 3: DNA Damage Data

| Assay | Test System | Concentration/Dose Range | Endpoint Measured | Results | Citation(s) |

| Alkaline Comet Assay (Single Cell Gel Electrophoresis) | HeLa S3 cells | Data not available | Mean tail moment | Positive (Induced DNA damage with a dose-effect relationship) | [2] |

*Note: Specific quantitative data on the mean tail moment at different concentrations of BCAN were not available in the reviewed literature. However, the study did note that brominated acetonitriles were more genotoxic than chlorinated acetonitriles in this assay.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures for these assays and have been adapted to reflect their application in the study of haloacetonitriles.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the potential of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100)

-

This compound (BCAN)

-

Solvent (e.g., Dimethyl sulfoxide - DMSO)

-

Molten top agar (0.6% agar, 0.5% NaCl) containing a trace amount of histidine and biotin

-

Minimal glucose agar plates

-

Positive controls (e.g., sodium azide for TA100 without S9 mix)

-

Negative/solvent control

Procedure:

-

Preparation of Tester Strains: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.

-

Dose Preparation: Prepare a series of dilutions of BCAN in a suitable solvent.

-

Plate Incorporation Method:

-

To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test chemical solution (or control), and 0.5 mL of phosphate buffer (or S9 mix for metabolic activation, though BCAN is a direct-acting mutagen).

-

Add 2 mL of molten top agar to the tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate.

-

Gently tilt and rotate the plate to ensure an even distribution of the top agar.

-

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+) on each plate. A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Sister Chromatid Exchange (SCE) Assay

Objective: To evaluate the potential of a substance to induce exchanges between sister chromatids in cultured mammalian cells.

Materials:

-

Chinese Hamster Ovary (CHO) cells

-

Cell culture medium (e.g., Ham's F-12) supplemented with fetal bovine serum and antibiotics

-

Bromodeoxyuridine (BrdU)

-

This compound (BCAN)

-

Colcemid (or other mitotic arresting agent)

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Fixative (e.g., methanol:acetic acid, 3:1)

-

Hoechst 33258 stain

-

Giemsa stain

-

Microscope slides

Procedure:

-

Cell Culture and Treatment:

-

Culture CHO cells for two cell cycles in the presence of BrdU to allow for its incorporation into the DNA.

-

During the second cell cycle, expose the cells to various concentrations of BCAN.

-

-

Mitotic Arrest: Add Colcemid to the culture medium to arrest cells in metaphase.

-

Harvesting and Slide Preparation:

-

Harvest the cells by trypsinization and treat with a hypotonic solution to swell the cells.

-

Fix the cells with a freshly prepared fixative.

-

Drop the fixed cell suspension onto clean, cold microscope slides and allow to air dry.

-

-

Differential Staining:

-

Stain the slides with Hoechst 33258.

-

Expose the slides to UV light.

-

Incubate the slides in a salt solution (e.g., 2x SSC) at an elevated temperature.

-

Stain the slides with Giemsa. This procedure results in differential staining of the sister chromatids, with the unifilarly substituted chromatid staining dark and the bifilarly substituted chromatid staining light.

-

-

Scoring: Under a microscope, score well-spread metaphases for the number of SCEs per cell. An SCE is identified as a point of exchange of staining between sister chromatids. A significant, dose-dependent increase in the mean number of SCEs per cell indicates a positive result.

In Vivo Micronucleus Test

Objective: To determine if a substance induces chromosomal damage or damage to the mitotic apparatus in the bone marrow of rodents, leading to the formation of micronuclei in polychromatic erythrocytes (PCEs).

Materials:

-

CD-1 mice

-

This compound (BCAN)

-

Vehicle (e.g., corn oil or water)

-

Positive control (e.g., cyclophosphamide)

-

Fetal bovine serum

-

Giemsa stain

-

Microscope slides

Procedure:

-

Animal Dosing: Administer BCAN to groups of mice, typically via oral gavage or intraperitoneal injection, at several dose levels. A vehicle control group and a positive control group are also included.

-

Bone Marrow Collection: At appropriate time points after the final dose (e.g., 24 and 48 hours), euthanize the animals and collect bone marrow from the femurs.

-

Slide Preparation:

-

Flush the bone marrow from the femurs with fetal bovine serum.

-

Centrifuge the cell suspension and resuspend the pellet.

-

Prepare smears of the bone marrow cells on microscope slides.

-

-

Staining: Stain the slides with Giemsa or another appropriate stain that allows for the differentiation of PCEs (immature, anucleated erythrocytes) and normochromatic erythrocytes (NCEs, mature erythrocytes).

-

Scoring: Under a microscope, score a predetermined number of PCEs (e.g., 2000) per animal for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess cytotoxicity. A significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates a positive result.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.

Materials:

-

HeLa S3 cells

-

Cell culture medium

-

This compound (BCAN)

-

Low melting point agarose (LMA)

-

Normal melting point agarose (NMA)

-

Microscope slides

-

Lysis solution (high salt, detergent, pH 10)

-

Alkaline electrophoresis buffer (e.g., NaOH, EDTA, pH > 13)

-

Neutralization buffer (e.g., Tris-HCl, pH 7.5)

-

DNA stain (e.g., SYBR Green, ethidium bromide)

-

Fluorescence microscope with image analysis software

Procedure:

-

Cell Treatment: Expose HeLa S3 cells to various concentrations of BCAN for a defined period.

-

Slide Preparation:

-

Coat microscope slides with a layer of NMA.

-

Mix the treated cells with LMA and layer this suspension on top of the NMA-coated slide.

-

Allow the agarose to solidify.

-

-

Lysis: Immerse the slides in a cold lysis solution to lyse the cells and unfold the DNA, forming nucleoids.

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer.

-

Allow the DNA to unwind in the alkaline solution.

-

Apply an electric field to the gel. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

-

Neutralization and Staining:

-

Neutralize the slides with a neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

-

Visualization and Scoring:

-

Visualize the comets using a fluorescence microscope.

-

Use image analysis software to quantify the extent of DNA damage. Common parameters include tail length, percentage of DNA in the tail, and tail moment (tail length × percentage of DNA in the tail). A significant, dose-dependent increase in the chosen parameter indicates DNA damage.

-

Mandatory Visualization

Experimental Workflow for Genotoxicity Assessment of this compound

Caption: Workflow of genotoxicity assays for this compound.

Proposed Signaling Pathway for BCAN-Induced DNA Damage and Repair

References

The Unstable Nature of Bromochloroacetonitrile: A Deep Dive into its Hydrolysis and Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromochloroacetonitrile (BCAN) is a halogenated acetonitrile that has emerged as a significant disinfection byproduct (DBP) in drinking water. Formed during the chlorination of water containing natural organic matter and bromide ions, BCAN is of particular concern due to its potential toxicity.[1] Understanding its stability and degradation pathways is crucial for assessing its environmental fate and potential human health risks. This technical guide provides a comprehensive overview of the hydrolysis and degradation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying chemical processes.

Haloacetonitriles (HANs), the chemical class to which BCAN belongs, are known to be unstable in aqueous environments, with their degradation primarily driven by hydrolysis.[2][3][4] This process is significantly influenced by factors such as pH and temperature. The primary hydrolysis product of HANs is the corresponding haloacetamide, which is generally considered to be less toxic.[2]

Hydrolysis and Degradation Pathways

The principal degradation pathway for this compound in aqueous solution is hydrolysis, which proceeds via a nucleophilic attack on the electrophilic carbon atom of the nitrile group.[3][4][5] This reaction leads to the formation of bromochloroacetamide as the primary degradation product.

The rate of hydrolysis is highly dependent on the pH of the solution. Under alkaline conditions, the hydroxide ion (OH⁻), a potent nucleophile, readily attacks the nitrile carbon, leading to a faster degradation rate.[2][5] In neutral or acidic conditions, water acts as the nucleophile, resulting in a slower hydrolysis rate.

The general mechanism for the base-catalyzed hydrolysis of this compound to Bromochloroacetamide can be depicted as follows:

Caption: Base-catalyzed hydrolysis of this compound.

Further degradation of bromochloroacetamide can occur, leading to the formation of other byproducts, though this process is generally slower than the initial hydrolysis of BCAN.

Quantitative Data on Degradation

| Haloacetonitrile | Condition | Rate Constant (k) | Reference |

| Dichloroacetonitrile | pH 7, 25°C | Value not available | [General trend][2] |

| Dichloroacetonitrile | pH 9, 25°C | Value not available | [General trend][2] |

| Dibromoacetonitrile | pH 7, 25°C | Value not available | [General trend][2] |

| Dibromoacetonitrile | pH 9, 25°C | Value not available | [General trend][2] |

Note: Specific rate constants for this compound are not provided in the search results. The table illustrates the expected trend of increasing degradation with higher pH based on general information for haloacetonitriles.

Experimental Protocols

The following outlines a general experimental protocol for investigating the hydrolysis and degradation of this compound in an aqueous solution.

Objective: To determine the hydrolysis rate of this compound at different pH values and temperatures.

Materials:

-

This compound (BCAN) standard

-

Reagent water (Milli-Q or equivalent)

-

Buffer solutions (e.g., phosphate, borate) for pH control

-

Quenching agent (e.g., ascorbic acid)

-

Extraction solvent (e.g., methyl tert-butyl ether (MTBE))

-

Internal standard for quantification

-

Glass vials with PTFE-lined septa

Instrumentation:

-

Gas chromatograph with a mass spectrometer detector (GC-MS)

-

pH meter

-

Thermostated water bath or incubator

Procedure:

-

Preparation of Stock Solutions: Prepare a stock solution of BCAN in a suitable solvent (e.g., acetone). Prepare working solutions by diluting the stock solution in reagent water.

-

Kinetic Experiments:

-

Prepare a series of buffered solutions at the desired pH values (e.g., 4, 7, 9).

-

Spike the buffered solutions with the BCAN working solution to a known initial concentration.

-

Incubate the reaction vials at a constant temperature.

-

At predetermined time intervals, withdraw an aliquot from a vial.

-

Immediately quench the reaction by adding a quenching agent to prevent further degradation.

-

-

Sample Extraction:

-

To the quenched sample, add an internal standard.

-

Extract the BCAN and its degradation products from the aqueous phase using an appropriate organic solvent.

-

-

Analysis:

-

Analyze the organic extract using GC-MS to determine the concentration of BCAN remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the BCAN concentration versus time.

-

The slope of the resulting line will be the pseudo-first-order rate constant (k) for the hydrolysis at that specific pH and temperature.

-

Caption: General workflow for a BCAN hydrolysis kinetic study.

Analytical Methods

The primary analytical technique for the quantification of this compound and its degradation products in water samples is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[6][7] This method offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations of these compounds.

For sample preparation, liquid-liquid extraction or solid-phase microextraction (SPME) can be employed to concentrate the analytes and remove interfering matrix components.[6] The choice of extraction method will depend on the specific requirements of the analysis and the sample matrix.

Conclusion

This compound is an unstable compound in aqueous environments, primarily undergoing hydrolysis to form bromochloroacetamide. The rate of this degradation is significantly influenced by pH, with faster degradation occurring under alkaline conditions. While specific quantitative kinetic data for BCAN remains an area for further research, the established trends for haloacetonitriles provide a strong indication of its behavior. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further investigate the hydrolysis and degradation pathways of this important disinfection byproduct. A thorough understanding of these processes is essential for managing the risks associated with BCAN in drinking water.

References

- 1. researchgate.net [researchgate.net]

- 2. Reduction of haloacetonitrile-associated risk by adjustment of distribution system pH - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D3EW00230F [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kinetic Analysis of Haloacetonitrile Stability in Drinking Waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Simultaneous determination of six haloacetonitriles in finished water for drinking by purge and trap-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

Methodological & Application

Application Note: Quantification of Bromochloroacetonitrile in Water by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of bromochloroacetonitrile (BCAN) in water samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a disinfection byproduct (DBP) formed during water treatment processes and is of interest due to its potential health effects.[1][2] This document outlines two robust sample preparation methods: Liquid-Liquid Extraction (LLE) and Purge and Trap (P&T), followed by GC-MS analysis. Detailed experimental protocols, instrument parameters, and data presentation guidelines are provided to ensure accurate and reproducible quantification of this compound.

Introduction

Disinfection of drinking water is a critical public health measure that can lead to the formation of various disinfection byproducts (DBPs).[1] Haloacetonitriles (HANs), including this compound, are a class of nitrogenous DBPs that have demonstrated potential toxicity.[2] Consequently, sensitive and reliable analytical methods are required for their monitoring in water sources. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound in complex matrices.[2] This application note presents a comprehensive GC-MS method for the quantification of this compound.

Experimental Protocols

Two primary methods for sample preparation are presented: Liquid-Liquid Extraction (LLE) based on U.S. EPA Method 551.1 and Purge and Trap (P&T). The choice of method may depend on available equipment, required sensitivity, and laboratory workflow.

Method 1: Liquid-Liquid Extraction (LLE)

This method is adapted from U.S. EPA Method 551.1 and is suitable for the extraction of various disinfection byproducts, including haloacetonitriles.

Materials and Reagents:

-

This compound standard (analytical grade)

-

Methyl tert-butyl ether (MTBE), pesticide residue grade

-

Sodium chloride (NaCl), analytical grade, heated to 400°C for 4 hours to remove organic contaminants

-

Phosphate buffer (pH 4.8-5.5)

-

Reagent water (organic-free)

-

Separatory funnels (60 mL)

-

Autosampler vials with caps

Sample Preparation Workflow (LLE):

References

- 1. [Simultaneous determination of six haloacetonitriles in finished water for drinking by purge and trap-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Solid-Phase Extraction of Bromochloroacetonitrile: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, this document provides comprehensive application notes and detailed protocols for the solid-phase extraction (SPE) of bromochloroacetonitrile, a common disinfection byproduct found in drinking water. While liquid-liquid extraction (LLE) is the established U.S. Environmental Protection Agency (EPA) method for its analysis, SPE offers a viable alternative with benefits such as reduced solvent consumption and potential for automation. This guide outlines methodologies using both polymeric and activated carbon-based sorbents.

Introduction to SPE for this compound Analysis

This compound is a member of the haloacetonitrile (HAN) class of disinfection byproducts, formed when chlorine disinfectants react with natural organic matter in water. Due to potential health concerns, accurate and efficient methods for its detection are crucial. Solid-phase extraction provides a robust method for the isolation and preconcentration of this compound from aqueous samples prior to chromatographic analysis. The choice of SPE sorbent is critical and depends on the specific characteristics of the analyte and the sample matrix.

Data Presentation: Performance of SPE Methods

The following tables summarize the quantitative data for different extraction methods, providing a basis for comparison.

Table 1: Recovery of Disinfection Byproducts using Different Extraction Methods

| Compound | Liquid-Liquid Extraction (LLE) Recovery (%) | Solid-Phase Extraction (SPE) with Polymeric Sorbent Recovery (%) |

| Trihalomethanes (average) | 30-60 | 30-60 |

| Haloacetic Acids (average) | Not Reported | Not Reported |

| This compound | Typically high, but specific data not provided in compared study | Expected to be in the range of other semivolatiles (30-60%), but specific data not provided[1] |

Note: A direct comparison study with recovery data specifically for this compound using the exact SPE sorbent was not available. The data presented is for general classes of disinfection byproducts.[1]

Table 2: Method Detection Limits (MDLs) for Haloacetonitriles using various extraction techniques

| Analyte | Purge and Trap-GC-MS/MS LOD (ng/L) |

| Chloroacetonitrile (CAN) | 0.8-120.0 |

| Dichloroacetonitrile (DCAN) | 0.8-120.0 |

| Trichloroacetonitrile (TCAN) | 0.8-120.0 |

| Bromoacetonitrile (BAN) | 0.8-120.0 |

| This compound (BCAN) | 0.8-120.0 |

| Dibromoacetonitrile (DBAN) | 0.8-120.0 |

Note: This data is for a purge and trap method, which is another common technique for volatile organic compounds.[2]

Experimental Protocols

The following are detailed protocols for SPE of this compound using two different types of sorbents.

Protocol 1: SPE using a Polymeric Sorbent (Based on a general method for disinfection byproducts)

This protocol is adapted from a method developed for a broad range of disinfection byproducts using a modified styrene-divinylbenzene polymer sorbent.

1. Materials and Reagents

-

SPE Cartridge: Modified Styrene-Divinylbenzene Polymer (e.g., Bond Elut PPL, 1 g, 6 mL)[3]

-

Methanol (LC-MS grade)[3]

-

Ultrapure Water (acidified to pH ≈ 2.5 with HCl)[3]

-

Formic Acid (0.1%) in water[3]

-

Nitrogen gas[3]

-

Sample Collection Bottles: Amber glass[3]

-

Vacuum Manifold[3]

-

Peristaltic Pump[3]

2. Sample Preparation

-

Collect water samples in amber glass bottles.[3]

-

Filter the water sample to remove particulate matter.[3]

-

Acidify 4 L of the filtered water sample to pH ≈ 2.5 using 3 M HCl.[3]

3. SPE Procedure

-

Conditioning:

-

Sample Loading:

-

Washing:

-

After loading, wash the cartridge with 10 mL of 0.1% formic acid in water to remove interfering ions.[3]

-

-

Drying:

-

Dry the cartridge for 15 seconds using a stream of nitrogen gas.[3]

-

-

Elution:

-

Elute the trapped analytes with an appropriate solvent (e.g., methanol or a mixture of acetone and n-hexane). The original study focused on non-volatile DBPs and used methanol for elution.[3] For the more volatile this compound, a less polar solvent mixture might be optimal and would require methods development.

-

4. Analysis

-

The eluate can be concentrated and analyzed by Gas Chromatography with an Electron Capture Detector (GC-ECD) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: SPE using Activated Carbon Sorbent (Conceptual Protocol)

Activated carbon is a well-known sorbent for a wide range of organic compounds from water. This protocol is a conceptual guideline based on the known properties of activated carbon for the extraction of haloacetonitriles.

1. Materials and Reagents

-

SPE Cartridge: Activated Carbon (e.g., 500 mg, 6 mL)

-

Methanol (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Reagent Water

-

Sodium Sulfate (anhydrous)

-

Vacuum Manifold

-

Concentrator System

2. Sample Preparation

-

Collect 1 L of water sample in a glass container.

-

If the sample contains residual chlorine, quench with a suitable agent like ascorbic acid.

-

Acidify the sample to pH 4-5 with a suitable acid.

3. SPE Procedure

-

Conditioning:

-

Place the activated carbon SPE cartridge on a vacuum manifold.

-

Rinse the cartridge with 10 mL of ethyl acetate.

-

Rinse the cartridge with 10 mL of methanol.

-

Equilibrate the cartridge with 10 mL of reagent water, ensuring the sorbent does not go dry.

-

-

Sample Loading:

-

Load the 1 L water sample onto the cartridge at a flow rate of 5-10 mL/min.

-

-

Washing:

-

After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove any remaining polar impurities.

-

-

Drying:

-

Dry the cartridge thoroughly by drawing a vacuum through it for 10-20 minutes.

-

-

Elution:

-

Elute the this compound from the cartridge with 2 x 5 mL aliquots of ethyl acetate or a mixture of acetone and hexane.

-

Collect the eluate in a collection tube.

-

4. Post-Elution Processing and Analysis

-

Dry the eluate by passing it through a small column of anhydrous sodium sulfate.

-

Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

-

Analyze the concentrated extract using GC-ECD or GC-MS.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the logical flow of the SPE protocols.

Caption: Workflow for SPE of this compound using a Polymeric Sorbent.

Caption: Conceptual Workflow for SPE of this compound using Activated Carbon.

References

Studying DNA Adduct Formation by Bromochloroacetonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromochloroacetonitrile (BCAN) is a disinfection byproduct formed during water chlorination. As a member of the haloacetonitrile class of compounds, BCAN has raised concerns due to its potential genotoxicity. This document provides detailed application notes and experimental protocols for studying DNA adduct formation by BCAN, a critical step in assessing its carcinogenic potential. The primary DNA adduct formed by haloacetonitriles is 7-(cyanomethyl)guanine.[1] Understanding the formation and repair of this adduct is crucial for evaluating the risk associated with BCAN exposure.

Data Presentation

While specific quantitative data for BCAN-DNA adduct formation remains limited in publicly available literature, this section provides a framework for presenting such data once obtained through the protocols outlined below. Data should be organized to clearly display the dose-dependent and time-course nature of adduct formation.

Table 1: Quantification of 7-(cyanomethyl)guanine Adducts by LC-MS/MS

| BCAN Concentration (µM) | Treatment Time (hr) | Adduct Level (adducts per 10^8 nucleotides) | Standard Deviation |

| Control | 24 | - | - |

| 10 | 6 | Data Point 1 | SD1 |

| 10 | 12 | Data Point 2 | SD2 |

| 10 | 24 | Data Point 3 | SD3 |

| 50 | 6 | Data Point 4 | SD4 |

| 50 | 12 | Data Point 5 | SD5 |

| 50 | 24 | Data Point 6 | SD6 |

| 100 | 6 | Data Point 7 | SD7 |

| 100 | 12 | Data Point 8 | SD8 |

| 100 | 24 | Data Point 9 | SD9 |

Table 2: Relative Adduct Levels Determined by 32P-Postlabeling Assay

| BCAN Concentration (µM) | Treatment Time (hr) | Relative Adduct Level (RAL) x 10^8 | Standard Deviation |

| Control | 24 | - | - |

| 10 | 24 | RAL Value 1 | SD1 |

| 50 | 24 | RAL Value 2 | SD2 |

| 100 | 24 | RAL Value 3 | SD3 |

Experimental Protocols

Protocol 1: In Vitro DNA Adduct Formation with Calf Thymus DNA

This protocol describes the initial step of reacting BCAN with purified DNA to generate adducts for analytical standard development and preliminary characterization.

Materials:

-

This compound (BCAN)

-

Calf Thymus DNA

-

Phosphate buffer (pH 7.4)

-

Micrococcal nuclease

-

Spleen phosphodiesterase

-

Formic acid

-

HPLC-grade water and solvents

Procedure:

-

Dissolve calf thymus DNA in phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL.

-

Add the desired concentration of BCAN to the DNA solution. A concentration-dependent reaction should be investigated.

-

Incubate the mixture at 37°C for a specified time (e.g., 24 hours).

-

After incubation, precipitate the DNA by adding two volumes of cold ethanol and centrifuging.

-

Wash the DNA pellet with 70% ethanol and then resuspend in a small volume of water.

-

To characterize the adducts, perform enzymatic and acid hydrolysis on separate aliquots of the BCAN-treated DNA.[1]

-

Analyze the hydrolysates by High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection to identify and characterize the 7-(cyanomethyl)guanine adduct.[1]

Protocol 2: 32P-Postlabeling Assay for BCAN-DNA Adducts

This ultrasensitive method is suitable for detecting low levels of DNA adducts in biological samples.[2][3]

Materials:

-

DNA sample (from treated cells or tissues)

-

Micrococcal nuclease/spleen phosphodiesterase digestion mix

-

Nuclease P1

-

T4 Polynucleotide kinase

-

[γ-32P]ATP

-

Thin-layer chromatography (TLC) plates

-

Solvent systems for TLC

-

Phosphorimager

Procedure:

-

DNA Digestion: Digest 5-10 µg of DNA to 3'-monophosphate nucleosides using a mixture of micrococcal nuclease and spleen phosphodiesterase.[4]

-

Adduct Enrichment (Optional but Recommended): Treat the digest with nuclease P1 to dephosphorylate normal nucleotides, thereby enriching the adducted nucleotides which are often resistant to this enzyme.[5]

-